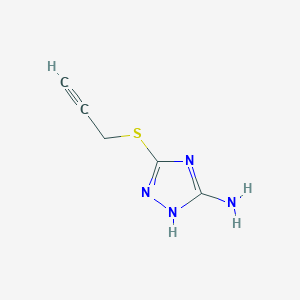

3-(2-Propynylsulfanyl)-1H-1,2,4-triazol-5-ylamine

Description

Significance of the 1,2,4-Triazole (B32235) Scaffold in Modern Heterocyclic Chemistry and Drug Discovery Research

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs. nih.govresearchgate.netnih.govnih.gov Its five-membered aromatic ring, containing three nitrogen atoms and two carbon atoms, possesses a unique combination of physicochemical properties that make it an ideal building block for drug design. nih.gov The triazole nucleus is metabolically stable and capable of engaging in various non-covalent interactions, such as hydrogen bonding, dipole-dipole, and ion-dipole interactions, which are crucial for molecular recognition and binding to biological targets. scbt.com

This scaffold is a key component in a wide array of therapeutic agents, demonstrating a broad spectrum of pharmacological activities. These include antifungal, antibacterial, antiviral, anticancer, anticonvulsant, and anti-inflammatory properties. nih.govresearchgate.netnih.govscirp.org The versatility of the 1,2,4-triazole ring allows for the introduction of various substituents at its different positions, enabling the fine-tuning of a compound's biological activity and pharmacokinetic profile. nih.govscirp.org

| Examples of Drugs Containing the 1,2,4-Triazole Scaffold | Therapeutic Class |

|---|---|

| Fluconazole (B54011) | Antifungal |

| Itraconazole | Antifungal |

| Letrozole | Anticancer |

| Anastrozole | Anticancer |

| Ribavirin | Antiviral |

| Alprazolam | Anxiolytic |

Overview of S-Substituted 1,2,4-Triazole Derivatives in Contemporary Academic Research

Substitution at the sulfur atom (S-substitution) of 3-mercapto-1,2,4-triazole derivatives represents a significant area of research for generating novel bioactive molecules. mdpi.comdergipark.org.tr The thiol group at the 3-position of the triazole ring is a versatile handle for introducing a wide range of functional groups through alkylation or arylation reactions. dergipark.org.trnih.gov This synthetic flexibility has been extensively exploited to create large libraries of S-substituted 1,2,4-triazoles for biological screening. mdpi.com

Research has shown that the nature of the S-substituent can profoundly influence the pharmacological activity of the resulting compound. asv.gov.ua For instance, the introduction of various alkyl, aryl, and heterocyclic moieties has led to the discovery of potent antimicrobial, anticancer, and anti-inflammatory agents. nih.govmdpi.com The propargyl group, as seen in 3-(2-Propynylsulfanyl)-1H-1,2,4-triazol-5-ylamine, is a particularly interesting S-substituent due to its inherent reactivity, which opens up avenues for further chemical modifications. nih.gov

Importance of Amino Functionalization at the 5-Position of 1,2,4-Triazole Systems for Research

The presence of an amino group at the 5-position of the 1,2,4-triazole ring is a key structural feature that often imparts significant biological properties. rsc.orgmdpi.com This amino group can act as a hydrogen bond donor and acceptor, facilitating interactions with biological macromolecules such as enzymes and receptors. nih.gov The synthesis of 5-amino-1,2,4-triazole derivatives is a well-established area of heterocyclic chemistry, with numerous synthetic routes available. rsc.org

Compounds bearing the 5-amino-1,2,4-triazole moiety have been reported to exhibit a range of biological activities, including antibacterial, antifungal, and anticancer effects. nih.govmdpi.com Furthermore, this amino group can serve as a synthetic handle for further derivatization, allowing for the construction of more complex molecules with tailored biological profiles. nih.gov The combination of the 5-amino group with an S-substituent at the 3-position creates a disubstituted 1,2,4-triazole scaffold with enhanced potential for diverse biological activities. scirp.org

Research Scope and Objectives for this compound and its Analogues in Chemical Biology

The unique structural features of this compound position it as a valuable tool in chemical biology. The terminal alkyne of the propargyl group is a key functional handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. nih.govnih.gov This highly efficient and specific reaction allows for the covalent attachment of the triazole scaffold to a wide variety of molecules, including biomolecules, fluorescent dyes, and affinity tags. researchgate.netresearchgate.net

The primary research objectives for this compound and its analogues would likely revolve around its application as a versatile building block.

Key Research Objectives:

Development of Novel Bioactive Conjugates: Utilizing click chemistry, this compound can be conjugated to other pharmacophores to create hybrid molecules with potentially enhanced or novel biological activities. researchgate.net

Synthesis of Chemical Probes: The propargyl group allows for the straightforward attachment of reporter molecules, such as fluorophores or biotin, enabling the use of the triazole derivative as a probe to study biological processes or identify protein targets.

Creation of Focused Compound Libraries: The compound can serve as a starting point for the rapid synthesis of diverse libraries of triazole derivatives through click reactions with a variety of azides. These libraries can then be screened for various biological activities to identify new lead compounds for drug discovery. nih.gov

Investigation of Structure-Activity Relationships (SAR): By systematically modifying the molecule through click chemistry, researchers can explore the SAR of the resulting triazole derivatives, providing valuable insights for the rational design of more potent and selective compounds.

In essence, this compound is not just a single compound but a gateway to a vast chemical space with significant potential for advancing our understanding of chemical biology and discovering new therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

3-prop-2-ynylsulfanyl-1H-1,2,4-triazol-5-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4S/c1-2-3-10-5-7-4(6)8-9-5/h1H,3H2,(H3,6,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPHHSSICXHMIAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCSC1=NNC(=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201246596 | |

| Record name | 5-(2-Propyn-1-ylthio)-1H-1,2,4-triazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201246596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53918-44-8 | |

| Record name | 5-(2-Propyn-1-ylthio)-1H-1,2,4-triazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53918-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2-Propyn-1-ylthio)-1H-1,2,4-triazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201246596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Structural Characterization and Spectroscopic Analysis in Academic Research

Tautomeric Equilibria of 1H-1,2,4-Triazol-5-ylamine Systems

A significant feature of the 1,2,4-triazole (B32235) ring is its capacity for annular prototropic tautomerism, a process involving the migration of a proton between the nitrogen atoms of the heterocyclic ring. nih.gov For 1,2,4-triazoles substituted with an amino group at the C5 position, this phenomenon can result in an equilibrium between several tautomeric forms, primarily the 1H, 2H, and 4H tautomers. researchgate.netacs.org The position of this equilibrium is crucial as it dictates the molecule's electronic properties, reactivity, and biological interactions. nih.gov The relative stability and prevalence of these tautomers are influenced by a variety of factors, including the electronic nature of substituents, solvent polarity, and temperature. nih.govresearchgate.netacs.org

The experimental investigation of tautomeric equilibria in solution relies heavily on spectroscopic methods that can distinguish between the different forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for identifying and quantifying tautomers in solution, provided the rate of proton exchange is slow on the NMR timescale. nih.govufv.brunt.edusemanticscholar.org The chemical shifts of the ring's carbon and proton atoms, as well as the signals from the N-H protons, are sensitive to the location of the annular proton, allowing for the differentiation of coexisting tautomeric species. nih.govufv.brurfu.ru

Infrared (IR) Spectroscopy: IR spectroscopy provides valuable information on tautomeric forms by analyzing characteristic vibrational frequencies. ufv.br The positions of N-H stretching bands can help identify the protonated nitrogen atom. Furthermore, shifts in the C=N stretching vibrations within the triazole ring, typically observed between 1600 and 1700 cm⁻¹, have been correlated with the presence of different tautomers in equilibrium. ufv.br

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique, often used in conjunction with computational modeling, helps to elucidate tautomeric preferences. researchgate.net Different tautomers exhibit distinct electronic transitions and therefore have unique absorption spectra. By comparing the experimentally observed spectrum with spectra calculated for various potential tautomers, the predominant form in a given solvent can be identified. researchgate.net

Table 1: Spectroscopic Techniques for Tautomer Analysis of 1,2,4-Triazole Systems

| Technique | Information Provided | Typical Observations |

|---|---|---|

| NMR Spectroscopy | Identifies and quantifies tautomers in solution. | Distinct chemical shifts for ring C-H and N-H protons for each tautomer. |

| IR Spectroscopy | Detects functional groups and bond vibrations sensitive to tautomerism. | Different N-H and C=N stretching frequencies for each tautomeric form. |

| UV-Vis Spectroscopy | Characterizes electronic transitions unique to each tautomer. | Different λmax values and absorption patterns corresponding to specific tautomers. |

Theoretical calculations are indispensable for assessing the intrinsic stability of different tautomers and understanding the factors that govern the equilibrium.

Quantum-chemical methods, particularly Density Functional Theory (DFT), are widely employed to calculate the Gibbs free energies of the possible tautomers. researchgate.netacs.orgresearchgate.net These calculations can predict the most stable tautomer in the gas phase and can be extended to model solvent effects using continuum solvation models (e.g., PCM, SMD). acs.orgresearchgate.net Studies on C5-substituted 1,2,4-triazoles have shown that the relative stability is strongly influenced by intramolecular interactions. researchgate.net For instance, electron-donating substituents like the amino (-NH2) group tend to stabilize the N2-H tautomer, whereas electron-withdrawing groups often favor the N1-H form. researchgate.net In polar solvents, the equilibrium can shift to favor the tautomer with a higher dipole moment. acs.org

Table 2: Representative Computational Findings on Tautomer Stability in C5-Substituted 1,2,4-Triazoles

| Substituent Type | Favored Tautomer (Predicted) | Rationale |

|---|---|---|

| Electron-Donating (-NH2, -OH) | N2-H | Favorable intramolecular electronic interactions. researchgate.net |

| Electron-Withdrawing (-COOH, -CHO) | N1-H | Stabilization through different electronic distribution. researchgate.net |

Supramolecular Interactions and Crystal Engineering of 1,2,4-Triazole Derivatives

The solid-state architecture of 1,2,4-triazole derivatives is directed by a complex interplay of non-covalent interactions, a field central to crystal engineering. nih.govrsc.org These interactions, including hydrogen bonding and π-stacking, dictate the molecular packing in the crystal lattice, which in turn influences the material's physical properties. rsc.orgnih.gov The 1,2,4-triazole moiety is a versatile building block for constructing supramolecular assemblies due to its multiple hydrogen bond donor and acceptor sites. researchgate.netnih.gov

Hydrogen bonding is typically the most significant intermolecular force in the crystal structures of amino-substituted 1,2,4-triazoles. researchgate.netrsc.org The triazole ring itself provides N-H donor groups and multiple nitrogen atoms that can act as hydrogen bond acceptors. researchgate.net The presence of an additional amino group introduces further N-H donor capabilities. This functionality facilitates the formation of robust and extensive hydrogen-bonding networks that can assemble molecules into one-dimensional chains, two-dimensional sheets, or complex three-dimensional frameworks. nih.goviucr.org Common motifs include N-H···N interactions between triazole rings and N-H···N interactions involving the amino group. iucr.org

Beyond hydrogen bonding, other weaker interactions play a crucial role in stabilizing the crystal lattice.

π-Stacking Interactions: The aromatic 1,2,4-triazole ring readily participates in π-π stacking interactions. rsc.orgrsc.org These interactions occur between parallel-displaced or face-to-face oriented rings of adjacent molecules, with typical centroid-to-centroid distances influencing crystal density and stability. researchgate.net

Single-crystal X-ray diffraction is the definitive experimental technique for determining the precise three-dimensional structure of a molecule in the solid state. mdpi.commdpi.com This method provides unambiguous confirmation of the molecular connectivity and conformation. mdpi.com Crucially for 1,2,4-triazole systems, it identifies which specific tautomer is present in the crystalline form by locating the position of the hydrogen atom on the triazole ring. nih.gov The resulting structural data, including precise bond lengths, bond angles, and torsion angles, are essential for a detailed analysis of the supramolecular architecture, allowing for the exact characterization of hydrogen bonding networks and other non-covalent interactions that define the crystal packing. mdpi.comacs.org

Table 3: Example Crystallographic Data for a 1,2,4-Triazole Derivative

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 8.1479 |

| b (Å) | 7.9177 |

| c (Å) | 25.774 |

| β (°) | 92.976 |

Note: Data presented is for a representative C17H15N3OCl2 triazole derivative for illustrative purposes. asianpubs.org

Conformational Analysis of the 2-Propynylsulfanyl Substituent

The conformational flexibility of the 2-propynylsulfanyl substituent in 3-(2-Propynylsulfanyl)-1H-1,2,4-triazol-5-ylamine is a critical determinant of its three-dimensional structure and, consequently, its molecular interaction capabilities. While specific crystallographic or extensive computational studies for this exact molecule are not widely available in peer-reviewed literature, a comprehensive analysis can be constructed based on fundamental principles of stereochemistry and data from analogous molecular systems. The conformation of this substituent is primarily defined by the rotational freedom around three key single bonds.

The key torsional angles that dictate the spatial arrangement of the 2-propynylsulfanyl group are:

τ1: Rotation around the C3(triazole)—S bond.

τ2: Rotation around the S—CH₂ bond.

τ3: Rotation around the CH₂—C(alkyne) bond.

The interplay of steric hindrance, electronic effects such as hyperconjugation, and potential intramolecular hydrogen bonding governs the potential energy surface for the rotation around these bonds.

Detailed Research Findings

Theoretical calculations, such as Density Functional Theory (DFT), are standard methods for investigating the potential energy surfaces of such rotations to identify stable conformers and the energy barriers between them. researchgate.netresearchgate.net

For the τ1 (C3—S) torsion, rotation is influenced by the steric bulk of the adjacent amino group at the C5 position of the triazole ring. It is anticipated that the most stable conformers would position the bulky propargyl group away from the amino group to minimize van der Waals repulsion.

The rotation for τ3 (CH₂—C) involves the terminal alkyne group. Given the linear geometry of the C≡CH fragment and the relatively free rotation around the sp³-sp single bond, the barrier to rotation is expected to be minimal. The primary energetic contributions would arise from interactions between the terminal acetylene (B1199291) proton and the electron lone pairs on the sulfur atom.

The following tables summarize the expected conformational parameters based on general chemical principles and data from analogous structures.

| Compound | Linkage | Measured Dihedral Angle (°) | Implication for Target Compound |

|---|---|---|---|

| 4-amino-3-(thiophen-3-ylmethyl)-1H-1,2,4-triazole-5(4H)-thione | Triazole-CH₂-Thiophene | 75.02 | Suggests a non-planar, V-shaped conformation is likely stable. |

| Torsional Angle | Primary Influencing Factors | Expected Rotational Barrier | Predicted Stable Conformation(s) |

|---|---|---|---|

| τ1 (C3(triazole)—S) | Steric repulsion from C5-amino group, lone pair interactions. | Moderate | Staggered conformations minimizing steric clash. |

| τ2 (S—CH₂) | Steric hindrance between the triazole ring and the propargyl group. | Significant | Gauche or anti conformers leading to a non-planar molecule. |

| τ3 (CH₂—C(alkyne)) | Minimal steric hindrance due to the linear alkyne group. | Low | Multiple low-energy conformations with a shallow potential energy surface. |

Computational Chemistry and Molecular Modeling for 3 2 Propynylsulfanyl 1h 1,2,4 Triazol 5 Ylamine Derivatives

Molecular Dynamics (MD) Simulations to Assess Ligand-Protein Complex Stability and Dynamics

Dynamic Behavior and Conformational Flexibility of Ligands within Binding Pockets

Molecular dynamics (MD) simulations offer a powerful method to investigate the dynamic behavior and conformational flexibility of 3-(2-Propynylsulfanyl)-1H-1,2,4-triazol-5-ylamine derivatives when bound to their biological targets. These simulations can reveal the intricate dance of molecular interactions that govern ligand binding and efficacy.

Understanding the conformational landscape of these ligands is crucial. The rotational degrees of freedom, particularly around the thioether linkage and the propargyl group, allow the molecule to adopt various conformations. MD simulations can map these conformational preferences within the confines of a protein's binding pocket, identifying the most stable and biologically relevant poses. For instance, studies on structurally related 4,5-diaryl-3-(prop-2-yn-1-ylthio)-4H-1,2,4-triazoles have utilized Density Functional Theory (DFT) calculations to elucidate their molecular geometry and electronic properties, which are foundational for understanding their dynamic behavior.

The flexibility of the ligand allows it to adapt to the specific topology of the binding site, maximizing favorable interactions such as hydrogen bonds, hydrophobic contacts, and π-stacking. The 1,2,4-triazole (B32235) core itself is a versatile scaffold, capable of participating in various non-covalent interactions. The amine and nitrogen atoms of the triazole ring can act as hydrogen bond donors and acceptors, respectively. The sulfur atom of the thioether can also engage in specific interactions with certain amino acid residues.

MD simulations can further illuminate how the ligand's flexibility influences its binding affinity and residence time at the receptor. A ligand that can readily adopt a low-energy conformation complementary to the binding site is more likely to exhibit high affinity. Furthermore, the dynamic nature of the ligand-protein complex can reveal transient interactions that may be critical for biological activity but are not apparent in static crystal structures.

A hypothetical representation of key conformational parameters for a this compound derivative within a binding pocket is presented below:

| Dihedral Angle | Description | Typical Range (degrees) in Bound State |

| τ1 (N-C-S-C) | Rotation around the C-S bond of the thioether | -60 to -90 and 150 to 180 |

| τ2 (C-S-C-C≡) | Rotation around the S-CH2 bond of the propargyl group | 160 to 180 |

| τ3 (S-C-C≡C) | Rotation around the CH2-C≡ bond of the propargyl group | -180 to 180 (relatively free rotation) |

This table is illustrative and actual values would be dependent on the specific protein target and derivative.

Simulation of Solvent Effects on Binding Interactions

The role of the solvent, typically water in biological systems, is a critical factor in molecular recognition and binding. Explicit solvent MD simulations can provide a detailed picture of how water molecules mediate or compete with the interactions between a this compound derivative and its target protein.

Computational methods like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be employed to estimate the free energy of binding from MD simulation trajectories, explicitly accounting for solvation effects. These calculations can dissect the energetic contributions of different components, including van der Waals forces, electrostatic interactions, and solvation energies, providing a more quantitative understanding of the binding process.

The presence of the polar amine group and the triazole nitrogens in the this compound scaffold makes solvent interactions particularly important. Simulations can reveal the stability of key water molecules within the binding site and their role in mediating ligand-receptor interactions.

Structure-Based Drug Design (SBDD) Applications

Structure-based drug design (SBDD) leverages the three-dimensional structural information of a biological target to design and optimize ligands. For derivatives of this compound, SBDD approaches are instrumental in identifying novel hits and refining their properties to yield potent and selective drug candidates.

Virtual Screening Methodologies for Hit Identification

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. For the this compound scaffold, both ligand-based and structure-based virtual screening methods can be employed.

In a structure-based approach, a library of compounds is docked into the binding site of a target protein with a known 3D structure. Docking algorithms predict the binding mode and affinity of each molecule, allowing for the ranking and selection of promising candidates for experimental testing. For instance, a virtual screening campaign targeting the 5-lipoxygenase-activating protein (FLAP) identified a 1,2,4-triazole derivative as a novel antagonist. This highlights the potential of virtual screening to uncover new chemical scaffolds for a given target.

The process typically involves several stages:

Library Preparation: A large database of compounds, which can include commercially available molecules, natural products, or synthetically accessible derivatives of the this compound scaffold, is prepared. This involves generating 3D conformers and assigning appropriate protonation states and charges.

Target Preparation: The 3D structure of the target protein, obtained from X-ray crystallography or NMR spectroscopy, is prepared for docking. This includes adding hydrogen atoms, assigning protonation states to residues, and defining the binding site.

Docking and Scoring: The compound library is docked into the prepared target structure. Scoring functions are used to estimate the binding affinity of each compound.

Post-processing and Hit Selection: The results are filtered based on various criteria, such as docking score, predicted interactions with key residues, and drug-like properties, to select a manageable number of compounds for biological evaluation.

A summary of a hypothetical virtual screening workflow is provided in the table below:

| Screening Stage | Description | Outcome |

| Initial Library | A large, diverse collection of compounds. | > 1,000,000 compounds |

| High-Throughput Virtual Screening (HTVS) | Rapid docking and scoring to quickly filter the library. | ~ 10,000 - 50,000 compounds |

| Standard Precision (SP) Docking | More accurate docking and scoring of the filtered set. | ~ 1,000 - 5,000 compounds |

| Extra Precision (XP) Docking | Rigorous docking and scoring for refined binding prediction. | ~ 100 - 500 compounds |

| Visual Inspection and Filtering | Manual inspection of binding modes and interactions. | ~ 20 - 100 "hits" for experimental testing |

Rational Design Principles for Optimized 1,2,4-Triazole Analogues

Once initial hits are identified, rational design principles are applied to optimize their potency, selectivity, and pharmacokinetic properties. This iterative process involves designing new analogues based on the predicted binding mode of the parent compound and then synthesizing and testing them.

For this compound derivatives, several key structural features can be systematically modified:

Substituents on the Triazole Ring: The amine group at the 5-position can be modified to explore new hydrogen bonding interactions or to alter the electronic properties of the ring. The hydrogen at the 1- or 2-position can be substituted with various groups to probe for additional interactions within the binding pocket.

The Propargyl Group: The terminal alkyne can be a site for further functionalization, for example, through "click chemistry" to append larger chemical moieties. This can be used to extend the molecule into adjacent sub-pockets of the binding site.

The Thioether Linkage: While less commonly modified, the sulfur atom can be oxidized or replaced with other linkers to modulate the geometry and electronic character of the molecule.

Scaffold Hopping: In some cases, the 1,2,4-triazole core itself can be replaced with other heterocyclic systems to explore new chemical space while retaining key binding interactions.

Molecular docking and MD simulations play a crucial role in this optimization phase by predicting how proposed modifications will affect the binding mode and affinity. For example, if a specific region of the binding pocket is identified as being under-occupied by the initial hit, new analogues can be designed with substituents that extend into this region to form additional favorable interactions. This structure-guided approach accelerates the drug discovery process and increases the likelihood of developing successful drug candidates.

Structure Activity Relationship Sar Studies of 1,2,4 Triazole Derivatives Bearing Propynylsulfanyl and Amine Moieties

Influence of the 3-Propynylsulfanyl Moiety on Receptor Binding and Biological Profiles

The propynylsulfanyl group, a thioether linked to a terminal alkyne, is a distinctive feature that significantly shapes the interaction of these 1,2,4-triazole (B32235) derivatives with their biological targets. Its influence stems from a combination of conformational effects, hydrophobic character, and the unique electronic properties of the alkyne functionality.

The propynylsulfanyl linker introduces a degree of conformational flexibility that can be crucial for optimal positioning within a receptor's binding pocket. The thioether bond allows for rotation, enabling the rigid, linear alkyne rod to adopt various orientations. This flexibility allows the molecule to adapt to the specific topology of the binding site, which can be a key factor in achieving high-affinity binding. escholarship.orgresearchgate.net

Table 1: Physicochemical Properties and Their Influence on Receptor Interaction

| Feature | Property | Implication for Receptor Binding |

|---|---|---|

| Thioether Linker | Rotatable single bonds | Allows for conformational adaptation within the binding site. |

| Alkyne Chain | Linear, rigid geometry | Enables penetration into narrow hydrophobic channels. |

| Terminal Alkyne | Nonpolar, Hydrophobic | Favorable interactions within hydrophobic pockets, contributing to binding affinity. |

Beyond general hydrophobic interactions, the alkyne's triple bond possesses a unique electronic structure—a cylindrical sheath of π-electron density—that can participate in more specific non-covalent interactions. These interactions, while often weaker than classical hydrogen bonds, can be critical for fine-tuning binding affinity and selectivity.

One such interaction is the CH-π interaction , where a weakly acidic C-H bond (from an amino acid residue, for example) interacts favorably with the electron-rich π-system of the alkyne. rsc.org Another possibility is the cation-π interaction , where the alkyne's π-face interacts with a positively charged residue like lysine (B10760008) or arginine. ed.ac.ukrsc.orgresearchgate.net Although the π-system of an alkyne is less extensive than that of an aromatic ring, its specific geometry can facilitate targeted interactions. For instance, the terminal proton of the propargyl group is weakly acidic and can act as a hydrogen bond donor in some contexts, or the π-cloud can interact with aromatic side chains of amino acids like phenylalanine, tyrosine, or tryptophan through π-π stacking . researchgate.netnih.gov Such interactions are highly directional and can be a determining factor in the orientation of the ligand within the binding site, thereby influencing its biological effect. nih.gov

Impact of the 5-Amino Group on Molecular Interactions and Activity Modulation

The 5-amino group is a key polar feature that complements the hydrophobic nature of the propynylsulfanyl moiety. Its ability to form hydrogen bonds and its electronic influence on the triazole ring are pivotal in modulating the compound's activity.

The primary amine (-NH₂) at the 5-position is a versatile hydrogen-bonding group. It possesses two hydrogen atoms that can act as hydrogen bond donors and a lone pair of electrons on the nitrogen atom that can act as a hydrogen bond acceptor. This dual capability allows it to form multiple, specific hydrogen bonds with polar amino acid residues (e.g., serine, threonine, asparagine, glutamine) or with the peptide backbone in a receptor's active site. nih.govchem-space.com

The formation of extensive hydrogen-bonding networks is a well-established mechanism for achieving high binding affinity and specificity. nih.gov In studies of related amino-triazole structures, intramolecular and intermolecular hydrogen bonds have been shown to dictate molecular conformation and crystal packing, highlighting their importance in establishing defined three-dimensional structures. chem-space.comdomainex.co.uk Docking studies of 1,2,4-triazole derivatives frequently identify the amino group as a critical anchor, forming key hydrogen bonds that secure the ligand in its bioactive conformation. nih.gov

Table 2: Hydrogen Bonding Potential of the 5-Amino Group

| Moiety | Role | Potential Interaction Partners in a Receptor |

|---|---|---|

| Amine N-H | Hydrogen Bond Donor | Carbonyl oxygen (peptide backbone), Asp, Glu, Ser, Thr |

| Amine Nitrogen | Hydrogen Bond Acceptor | Amide N-H (peptide backbone), Asn, Gln, Arg, Lys |

The size and electronic nature of the 5-amino group also play a significant role. From a steric perspective, the amino group is relatively small, minimizing the potential for unfavorable steric clashes within a constrained binding pocket. This allows for closer association with the receptor surface, facilitating the formation of the aforementioned hydrogen bonds. Any substitution on this amino group would increase its bulk, which could either be beneficial if it accesses a new pocket or detrimental if it leads to steric hindrance. researchgate.net

Systematic Modifications to the 1,2,4-Triazole Core and its Substituents for SAR Elucidation

To fully understand the SAR of this scaffold, systematic modifications are undertaken to probe the importance of each component. This involves altering the propynylsulfanyl group, the amino group, and the triazole core itself.

Modification of the 3-Propynylsulfanyl Moiety:

Chain Length: The length of the alkyl chain attached to the thioether can be varied (e.g., replacing propynyl (B12738560) with ethnyl or butynyl) to probe the depth and size of the hydrophobic pocket.

Terminal Group: The terminal alkyne can be replaced with other groups to assess the importance of its specific electronic and steric properties. Bioisosteric replacement with a nitrile (-C≡N) or a small halogen could mimic some of its electronic features, while replacement with a terminal alkene or a small alkyl group would help clarify the role of the triple bond versus general hydrophobicity. chem-space.comresearchgate.netcambridgemedchemconsulting.com

Linker Modification: The sulfur atom of the thioether could be oxidized (to sulfoxide (B87167) or sulfone) or replaced with an oxygen (ether) or nitrogen (amine) to evaluate the role of the linker in terms of geometry, flexibility, and hydrogen bonding potential. acs.org

Modification of the 5-Amino Group:

Alkylation: Mono- or di-alkylation of the amino group (e.g., -NHCH₃, -N(CH₃)₂) would test the steric tolerance of the binding site and determine if one or both hydrogen bond donors are essential for activity.

Acylation: Converting the amine to an amide (e.g., -NHC(O)CH₃) alters its electronic properties (from donating to withdrawing) and its hydrogen bonding capacity, providing insight into the electronic requirements for binding.

Bioisosteric Replacement: The amino group could be replaced by other small polar groups like a hydroxyl (-OH) or a methoxy (B1213986) (-OCH₃) group to probe the specific hydrogen bonding pattern required for activity.

Modification of the 1,2,4-Triazole Core:

N-Substitution: Alkylation or arylation at the N1, N2, or N4 positions of the triazole ring is a common strategy. acs.orgnih.govmdpi.com This can influence the molecule's conformation, solubility, and metabolic stability. SAR studies often show that the nature and position of this substituent are critical for activity, sometimes by accessing additional hydrophobic pockets or by orienting the other functional groups correctly. acs.orgnih.gov

Ring Isomers: Synthesizing isomers, such as the corresponding 1,2,3-triazole, can help determine the importance of the specific arrangement of nitrogen atoms in the heterocyclic core for receptor recognition. nih.gov

These systematic modifications, summarized in the table below, allow medicinal chemists to build a comprehensive map of the interactions between the molecule and its target, guiding the rational design of more potent and selective therapeutic agents.

Table 3: Summary of Systematic Modifications for SAR Studies

| Molecular Component | Type of Modification | Rationale |

|---|---|---|

| 3-Propynylsulfanyl Moiety | Vary chain length, replace terminal alkyne, modify thioether linker | Probe size of hydrophobic pocket, assess importance of π-system, evaluate linker geometry and properties. |

| 5-Amino Group | Alkylation, acylation, bioisosteric replacement | Investigate steric tolerance, necessity of H-bond donors, electronic requirements. |

| 1,2,4-Triazole Core | Substitution at ring nitrogens (N1, N2, N4), synthesis of regioisomers | Modulate physicochemical properties, explore additional binding interactions, assess importance of nitrogen arrangement. |

Positional and Nature-Based Variations of Substituents on the Triazole Ring

The substitution pattern on the 1,2,4-triazole ring plays a pivotal role in defining the molecule's interaction with biological targets. Research on various 3,5-disubstituted 1,2,4-triazoles has elucidated key SAR trends.

The propynylsulfanyl moiety at the C3 position is of particular interest. The sulfur atom in the thioether linkage is a key structural element in many biologically active molecules. uobaghdad.edu.iq The propargyl group (a 2-propynyl group) introduces a terminal alkyne, which is a reactive functional group that can participate in various chemical reactions, including "click chemistry" reactions. This feature can be exploited for covalent modification of biological targets, potentially leading to irreversible inhibition and enhanced potency. The triple bond of the propargyl group also introduces rigidity to the side chain.

Studies on related 3-thio-1,2,4-triazole derivatives have shown that the nature of the substituent attached to the sulfur atom significantly influences biological activity. For instance, the introduction of aromatic or heteroaromatic rings can lead to interactions with hydrophobic pockets in target proteins. researchgate.net In the case of 3-(2-Propynylsulfanyl)-1H-1,2,4-triazol-5-ylamine, the small, rigid propynyl group would have different steric and electronic properties compared to larger, more flexible alkyl or aryl substituents.

The relative positioning of the amino and propynylsulfanyl groups at C5 and C3, respectively, is also a critical factor. This specific arrangement defines the spatial orientation of these key functional groups, which in turn dictates how the molecule can orient itself within a binding site.

A hypothetical SAR summary for substitutions on the 1,2,4-triazole ring, based on general findings for this class of compounds, is presented below.

| Position | Substituent Type | General Impact on Activity |

|---|---|---|

| C3 (Thioether) | Small, rigid alkynyl (e.g., Propynyl) | May provide specific interactions and potential for covalent bonding. |

| C3 (Thioether) | Bulky aromatic/heteroaromatic | Can enhance binding through hydrophobic interactions. |

| C5 | Amino (-NH2) | Acts as a hydrogen bond donor, crucial for receptor binding. |

| C5 | Substituted amino | Modification can modulate polarity and steric interactions. |

| N4 | Alkyl/Aryl | Substituents can influence the overall shape and lipophilicity of the molecule. |

Investigation of Linker Length and Flexibility on Compound Activity

The thioether linkage in this compound acts as a linker between the 1,2,4-triazole core and the propynyl group. The length, flexibility, and chemical nature of such linkers are well-established modulators of biological activity in various drug classes.

In the context of 1,2,4-triazole derivatives, the linker's role is to position the terminal functional group (in this case, the alkyne) in an optimal orientation for interaction with the target. A linker that is too short may not allow the functional group to reach its intended binding sub-pocket, while a linker that is too long or too flexible might lead to a loss of conformational entropy upon binding, which is energetically unfavorable.

The propynylsulfanyl linker in the subject compound is relatively short and rigid due to the sp-hybridized carbons of the triple bond. This rigidity can be advantageous as it reduces the number of possible conformations the side chain can adopt, potentially leading to a more specific and higher-affinity interaction with a target protein.

Comparative studies on analogous series of compounds where the linker length is systematically varied (e.g., by adding methylene (B1212753) groups) often reveal a clear relationship between linker length and activity. An optimal linker length is typically identified, which corresponds to the ideal distance between the heterocyclic core and the interacting functional group. The presence of a methylene linker between a triazole ring and an aryl substituent has been shown in some cases to affect the toxicity profile of the compounds. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights into 1,2,4-Triazole Potency

QSAR modeling is a computational approach that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding drug discovery efforts.

For 1,2,4-triazole derivatives, various QSAR studies have been conducted to understand the structural requirements for different biological activities, such as anticancer and antifungal effects. physchemres.orgnih.gov These studies typically involve the calculation of a wide range of molecular descriptors, which can be broadly categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial charges on atoms, dipole moment, and energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO).

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, with LogP (the logarithm of the partition coefficient between octanol (B41247) and water) being the most common.

A typical 2D-QSAR study on 1,2,4-triazole derivatives might yield a multiple linear regression (MLR) equation of the following form:

pIC50 = β0 + β1(Descriptor 1) + β2(Descriptor 2) + ... + βn(Descriptor n)

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration (a measure of potency), and β values are the regression coefficients for the respective descriptors.

A hypothetical table of descriptors that could be relevant for a QSAR model of 1,2,4-triazole derivatives is shown below.

| Descriptor Type | Example Descriptor | Potential Influence on Activity |

|---|---|---|

| Electronic | Dipole Moment | Influences polar interactions with the target. |

| Electronic | HOMO/LUMO Energy Gap | Relates to the chemical reactivity and stability of the molecule. |

| Steric | Molecular Volume | Affects how well the molecule fits into the binding site. |

| Hydrophobic | LogP | Impacts membrane permeability and hydrophobic interactions with the target. |

| Topological | Wiener Index | Encodes information about molecular branching. |

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed, three-dimensional understanding of the SAR. These models can generate contour maps that visualize regions around the molecule where steric bulk, positive or negative electrostatic potential, or hydrophobic character are favorable or unfavorable for activity. researchgate.net For a molecule like this compound, a CoMFA study might indicate that a sterically favorable region aligns with the propynylsulfanyl chain, while an electrostatically favorable region for a hydrogen bond donor corresponds to the amino group.

The development of robust and predictive QSAR models for 1,2,4-triazole derivatives is a valuable tool for the rational design of new analogs with improved potency and selectivity. researchgate.net

Mechanistic Investigations of Enzyme Inhibition by 1,2,4 Triazole Derivatives

Inhibition of Cytochrome P450 Enzymes (e.g., CYP51)

1,2,4-triazole (B32235) derivatives are well-known inhibitors of cytochrome P450 (CYP) enzymes, with a particular significance in the inhibition of CYP51, also known as lanosterol (B1674476) 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol (B1671047) in fungi and cholesterol in mammals, making it a key target for antifungal drugs and a consideration in drug metabolism.

The primary mechanism by which 1,2,4-triazole derivatives inhibit CYP enzymes involves the coordination of one of the nitrogen atoms of the triazole ring to the heme iron atom within the enzyme's active site. This interaction displaces the water molecule that is typically coordinated to the heme iron in the resting state of the enzyme, thereby preventing the binding and subsequent oxidation of the natural substrate.

Molecular dynamics simulations have provided deeper insights into the binding of triazole inhibitors to CYP51. These studies have revealed the importance of hydrophobic interactions between the inhibitor and a hydrophobic cavity within the enzyme's active site. The stability of the inhibitor-enzyme complex is largely driven by these hydrophobic interactions. For instance, long-tailed triazole inhibitors, such as posaconazole (B62084) and itraconazole, tend to exhibit stronger binding affinities compared to short-tailed inhibitors like fluconazole (B54011) and voriconazole, due to the formation of more extensive hydrophobic interactions.

The specificity of 1,2,4-triazole derivatives for different CYP isozymes is influenced by the substituents on the triazole ring. These substituents interact with specific amino acid residues lining the active site, and variations in these residues among different CYP isozymes contribute to the selective inhibition.

| Inhibitor Type | Key Interactions with CYP51 | Example Compounds |

| Short-tailed | Coordination to heme iron, moderate hydrophobic interactions | Fluconazole, Voriconazole |

| Long-tailed | Coordination to heme iron, extensive hydrophobic interactions | Posaconazole, Itraconazole |

Targeting Bacterial Enzymes (e.g., MraY Transferase, Metallo-β-Lactamases)

The growing threat of antibiotic resistance has spurred the development of novel antibacterial agents that target essential bacterial enzymes. 1,2,4-triazole derivatives have emerged as a promising class of inhibitors for several bacterial enzymes, including MraY transferase and metallo-β-lactamases.

MraY transferase is an essential enzyme in the bacterial cell wall synthesis pathway, making it an attractive target for new antibiotics. Recently, a series of 1,2,4-triazole-based compounds have been identified as the first-in-class non-nucleoside inhibitors of MraY. Structure-activity relationship (SAR) studies, guided by structure-based drug design, have led to the optimization of these inhibitors, significantly improving their potency. Molecular docking studies suggest that these compounds bind to the active site of MraY, establishing crucial interactions that disrupt its function.

Metallo-β-lactamases (MBLs) are a class of enzymes that confer resistance to a broad spectrum of β-lactam antibiotics, including carbapenems. Several 1,2,4-triazole derivatives have been reported as inhibitors of MBLs. The inhibitory mechanism is thought to involve the coordination of the triazole ring to the zinc ions in the active site of the MBL, thereby preventing the hydrolysis of β-lactam antibiotics.

A key strategy in combating antibiotic resistance is the use of combination therapy, where an antibiotic is co-administered with an inhibitor of a resistance-conferring enzyme. Studies have shown that 1,2,4-triazole-based MBL inhibitors can act synergistically with existing β-lactam antibiotics. By inhibiting the MBL, these compounds restore the efficacy of the antibiotic against resistant bacterial strains.

| Bacterial Enzyme Target | Inhibitor Class | Mechanism of Action | Synergistic Partner |

| MraY Transferase | Non-nucleoside 1,2,4-triazoles | Active site binding and disruption of function | Not applicable (direct antibacterial) |

| Metallo-β-Lactamases | 1,2,4-triazole derivatives | Coordination to active site zinc ions | β-lactam antibiotics (e.g., meropenem) |

Inhibition of Xanthine (B1682287) Oxidase (XO)

Xanthine oxidase (XO) is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. Elevated levels of uric acid can lead to hyperuricemia and gout. 1,2,4-triazole derivatives have been identified as potent inhibitors of XO. A fused-pharmacophore strategy, combining features of known XO inhibitors like febuxostat (B1672324) and topiroxostat, has been successfully employed to design novel 1,2,4-triazole-based inhibitors with high potency. Some of these compounds have demonstrated superior inhibitory activity compared to existing drugs in preclinical models. nih.govnih.gov

Modulation of Neurological Enzyme Activity (e.g., Acetylcholinesterase, Butyrylcholinesterase)

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of these enzymes is a therapeutic strategy for managing the symptoms of Alzheimer's disease. A number of 1,2,4-triazole derivatives, particularly those incorporated into larger molecular scaffolds like coumarins, have been shown to be effective inhibitors of both AChE and BChE. researchgate.net Kinetic studies have indicated that these compounds can act as competitive inhibitors, suggesting they bind to the active site of the cholinesterases and prevent the binding of acetylcholine. The specific interactions with amino acid residues in the active site gorge of these enzymes are crucial for their inhibitory activity.

| Neurological Enzyme | Inhibitor Scaffold | Inhibition Type |

| Acetylcholinesterase (AChE) | 1,2,4-Triazolylcoumarins | Competitive |

| Butyrylcholinesterase (BChE) | 1,2,4-Triazolylcoumarins | Competitive |

Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of L-tryptophan along the kynurenine (B1673888) pathway. nih.gov Its overexpression in the tumor microenvironment leads to tryptophan depletion and the accumulation of immunosuppressive metabolites, facilitating tumor immune escape. frontiersin.org Consequently, IDO1 has emerged as a significant target for cancer immunotherapy. nih.govfrontiersin.org

Derivatives of the triazole family have been identified as effective IDO1 inhibitors. The inhibitory mechanism of these compounds is primarily based on their ability to interact with the heme iron at the catalytic center of the enzyme. frontiersin.orgfrontiersin.org The nitrogen atoms of the triazole ring are capable of coordinating with the ferrous (Fe²⁺) or ferric (Fe³⁺) state of the heme iron, competitively blocking the binding of the natural substrate, L-tryptophan. frontiersin.org

Molecular docking studies have elucidated the binding mode of triazole-based inhibitors. For instance, the 1,2,3-triazole group of some inhibitors positions itself directly above the heme group, with the nitrogen atoms in close proximity to the central iron ion. nih.gov This interaction is crucial for potent inhibition. A known 1,2,4-triazole-containing inhibitor, the fused thiazolo-1,2,4-triazole Amg-1, has been co-crystallized with IDO1, confirming its binding within the active site. acs.org Structure-activity relationship studies have shown that modifications to the substituents on the triazole ring can significantly modulate inhibitory potency, with some derivatives achieving IC₅₀ values in the sub-micromolar to nanomolar range. nih.govfrontiersin.orgnih.gov

The mode of inhibition by these compounds is often competitive with respect to L-tryptophan. nih.gov By occupying the active site and directly interacting with the catalytic heme group, 1,2,4-triazole derivatives prevent the oxidative cleavage of tryptophan, thereby blocking the production of kynurenine and mitigating downstream immunosuppressive effects. nih.govnih.gov

Disruption of Protein-Protein Interactions (e.g., Annexin A2–S100A10)

Beyond direct enzyme catalysis inhibition, 1,2,4-triazole derivatives have been developed to block critical protein-protein interactions (PPIs), which represent a challenging but increasingly important class of therapeutic targets. nih.govscienceopen.com A well-characterized example is the disruption of the complex formed between Annexin A2 (AnxA2) and S100A10. nih.govnih.gov This protein complex is implicated in processes such as neo-angiogenesis and tumor metastasis, making its inhibition a potential anticancer strategy. nih.govscienceopen.com

Through virtual screening and subsequent chemical synthesis, 3,4,5-trisubstituted 4H-1,2,4-triazoles have been identified as moderately potent inhibitors of the AnxA2–S100A10 interaction. nih.govresearchgate.net These small molecules act by competitively binding to S100A10 in the same pocket that recognizes the N-terminal region of AnxA2, thereby preventing the formation of the native protein complex. nih.govnih.gov The efficacy of these compounds has been demonstrated in competitive binding assays, with several analogues showing improved potency and the ability to disrupt the native AnxA2-S100A10 complex. nih.govresearchgate.net

The inhibitory activity of several 1,2,4-triazole analogues against the AnxA2-S100A10 interaction is detailed in the table below.

| Compound | Description | IC₅₀ (μM) |

|---|---|---|

| 1a | Initial hit from virtual screening | 37 |

| 35 | Analogue with dimethyl-pyrimidinyl group | 14 |

| 36 | Analogue with improved potency | 7 |

| 1b | Analogue from pharmacophore screening | <50 |

| 6b | Analogue from pharmacophore screening | <50 |

The mechanism by which 1,2,4-triazole derivatives disrupt the AnxA2–S100A10 interaction has been elucidated through molecular docking and structure-based design. nih.govresearchgate.net The binding site for the AnxA2 N-terminus on the S100A10 dimer is a well-defined, concave, and largely hydrophobic groove. nih.govcore.ac.uk The N-terminal region of AnxA2 forms an amphipathic helix, with key hydrophobic residues such as Val3 and Leu7 inserting into distinct hydrophobic pockets within this groove on S100A10. core.ac.uk

Docking studies predict that the 1,2,4-triazole inhibitors position themselves across this same binding groove, physically occluding the AnxA2 peptide. nih.gov The central 1,2,4-triazole core is typically located in the center of the binding groove. The various substituents on the triazole ring are oriented to occupy the specific hydrophobic pockets that normally accommodate the side chains of the AnxA2 N-terminal residues. nih.gov

For example, in one series of inhibitors, a substituted phenyl ring at one position of the triazole occupies a hydrophobic region (H1) on S100A10, making hydrophobic and van der Waals interactions with residues like Phe13 and Phe86. nih.gov Concurrently, another substituent at the triazole N4-position, such as a furfuryl group, extends into a second hydrophobic region (H2), where it interacts with residues including Phe38, Phe41, and Leu78. nih.gov It is the ability of these small molecules to effectively mimic the key hydrophobic interactions of the natural AnxA2 ligand that underlies their disruptive mechanism. researchgate.net

Broad Spectrum Enzyme Targets and Their Inhibition Mechanisms

Derivatives of 1,2,4-triazole are recognized for their ability to inhibit a wide array of enzymes, particularly those containing metal ions in their active sites. This broad-spectrum activity stems from the capacity of the triazole ring and associated functional groups (like thiols) to act as effective metal-binding pharmacophores.

Metallo-β-Lactamases (MBLs): These zinc-dependent enzymes confer bacterial resistance to β-lactam antibiotics. 1,2,4-triazole derivatives, particularly those with a thione or thiol group, are effective MBL inhibitors. nih.govmdpi.com Their mechanism involves the coordination of the nitrogen and/or sulfur atoms of the triazole-thione scaffold to the one or two zinc ions (Zn²⁺) within the MBL active site. nih.gov This interaction prevents the binding and subsequent hydrolysis of β-lactam antibiotics, thereby restoring their efficacy. Molecular docking studies suggest that the triazole ring binds to the zinc ions while other parts of the molecule form hydrophobic interactions with residues on flexible loops of the enzyme, such as Phe61 and Tyr67 in VIM-2 MBL. nih.govnih.gov

Carbonic Anhydrases (CAs): CAs are zinc-containing enzymes crucial for processes like pH regulation. nih.gov 1,2,4-triazoles have been developed as inhibitors of various CA isoforms, including those associated with tumors (hCA IX and XII). nih.govtandfonline.com The inhibitory mechanism typically involves the coordination of the triazole ring's nitrogen atoms or an attached sulfonamide group to the catalytic Zn²⁺ ion in the active site. This blocks the binding of the enzyme's natural substrate. Kinetic studies have revealed different modes of inhibition for various derivatives, including uncompetitive inhibition, suggesting binding to the enzyme-substrate complex. nih.gov

Urease: This nickel-containing enzyme hydrolyzes urea (B33335) and is implicated in pathologies like peptic ulcers caused by Helicobacter pylori. 1,2,4-triazole-3-thiones are potent urease inhibitors. tandfonline.comnih.gov The proposed mechanism is attributed to the structural similarity of the triazole-thione core to urea, allowing it to fit into the active site. tandfonline.com Furthermore, the heterocyclic ring and the thione group can interact with the two nickel ions (Ni²⁺) in the urease active site, disrupting the catalytic machinery. nih.gov Kinetic analyses have shown that these compounds can act as noncompetitive or competitive inhibitors. nih.govktu.edu.tr

A summary of the broad-spectrum enzyme targets for 1,2,4-triazole derivatives is presented below.

| Enzyme Target | Metal Cofactor | General Inhibition Mechanism | Example IC₅₀ / Kᵢ |

|---|---|---|---|

| Metallo-β-Lactamases (e.g., VIM-2) | Zn²⁺ | Coordination with active site zinc ions | 38.36 μM (IC₅₀) |

| Carbonic Anhydrases (e.g., CA II) | Zn²⁺ | Coordination with active site zinc ion | 18.41-64.97% inhibition |

| Urease (Jack Bean) | Ni²⁺ | Interaction with active site nickel ions | 16.7 μM (IC₅₀) |

Advanced Functionalization and Derivatization of the 1,2,4 Triazole Scaffold

Metal-Catalyzed C-H Functionalization of Triazole Rings

Direct C-H functionalization has emerged as a powerful, atom-economical strategy for modifying heterocyclic cores, avoiding the need for pre-functionalized starting materials. rsc.orgnih.gov For the 1,2,4-triazole (B32235) ring, this approach allows for the selective introduction of new substituents onto the carbon atom of the ring. Transition metals, particularly palladium and copper, are frequently used as catalysts for these transformations. rsc.orgnih.govchem960.com

These reactions typically employ a directing group, which positions the metal catalyst in proximity to the target C-H bond, ensuring high regioselectivity. nih.govresearchgate.net The triazole ring itself can act as an effective directing group in certain contexts, facilitating functionalization at specific positions on appended aromatic systems. nih.govresearchgate.net Research has demonstrated that various substrates can be coupled with triazole rings using metal catalysis, leading to a diverse range of substituted 1,2,3- and 1,2,4-triazoles. rsc.orgnih.gov More recently, iron, an earth-abundant and benign metal, has been established as an efficient catalyst for these reactions, further enhancing the sustainability of C-H functionalization methodologies. nih.gov

Table 1: Examples of Metal-Catalyzed C-H Functionalization on Triazole Systems

| Catalyst System | Substrate Type | Acyl/Nitration Source | Functionalization Type | Reference |

|---|---|---|---|---|

| Palladium (Pd) | 1,4-disubstituted 1,2,3-triazoles | Aromatic aldehydes | Acylation | researchgate.net |

| Palladium (Pd) | 1,4-disubstituted 1,2,3-triazoles | Acetic acid | Acetoxylation | researchgate.net |

| Palladium (Pd) | 1,4-disubstituted 1,2,3-triazoles | NaNO₂ | Nitration | researchgate.net |

| Copper (Cu) | 1,4-disubstituted 1,2,3-triazoles | - | Intramolecular Alkoxylation | researchgate.net |

Annulation Reactions and Exploring Hidden Reactivity of the 1,2,4-Triazole Backbone

While C-H functionalization adds substituents, annulation reactions build entirely new rings onto the triazole scaffold, creating fused heterocyclic systems. A notable example is the rhodium-catalyzed annulation between triazoles and internal alkynes, which proceeds through a triazole-directed C-H activation to form mesoionic isoquinolium derivatives. researchgate.net Another practical approach involves the base-mediated annulation of nitriles with hydrazines, which liberates ammonia (B1221849) gas and produces 1,3,5-trisubstituted 1,2,4-triazoles in good to excellent yields. rsc.org

Recent studies have begun to uncover unconventional reactivity within the 1,2,4-triazole core, which is generally considered a stable aromatic system. researchgate.netresearchgate.netnih.gov Researchers have unveiled an unusual "hidden reactivity" involving an N-N bond-cleaving ring-opening reaction. researchgate.netresearchgate.netnih.gov This reactivity, which is well-known for 1,2,3-triazoles but was previously unreported for 4-substituted 1,2,4-triazoles, was induced by a Satoh-Miura-type C-H activation-annulation reaction. researchgate.netresearchgate.netnih.gov In this process, a 1,2,4-triazole appended with a pyridine (B92270) directing group undergoes a transformation that leads to the formation of unsymmetrically substituted 2,2'-dipyridylamines, demonstrating a novel synthetic application for the triazole backbone beyond its traditional role. researchgate.netnih.gov

Synthesis of Hybrid Molecules Incorporating Fused or Tethered Systems

Molecular hybridization, the strategy of combining two or more distinct pharmacophoric units into a single molecule, is a prominent approach in medicinal chemistry. The 1,2,4-triazole scaffold is a popular building block for creating such hybrid compounds due to its favorable physicochemical properties and ability to engage in various biological interactions. researchgate.net

The combination of the indole (B1671886) nucleus and the 1,2,4-triazole ring has yielded numerous hybrid molecules with significant biological potential, particularly as anticancer agents. researchgate.netmdpi.comnih.gov Synthetic strategies often begin with indole-derived starting materials, such as 2-(1H-indol-3-yl)acetic acid or indole-2-carbohydrazide. nih.govnih.gov The indole carbohydrazide (B1668358) can be reacted with an isothiocyanate to form a thiosemicarbazide (B42300) intermediate, which is then cyclized under basic conditions to afford the 1,2,4-triazole-3-thiol ring. nih.govnih.gov Further alkylation of the thiol group provides a convenient tether for introducing other functional groups, such as N-aryl acetamides. nih.gov These multi-step syntheses allow for the creation of diverse libraries of indole-triazole hybrids for biological screening. mdpi.comnih.govresearchgate.net

The 1,2-benzisoxazole (B1199462) core is another important heterocycle found in a number of pharmacologically active compounds. chim.it The synthesis of hybrid molecules containing both benzisoxazole and triazole moieties typically involves the separate construction of each ring system followed by their linkage. A common route to the benzisoxazole core is the base-promoted ring closure of an ortho-substituted aryloxime. chim.it Once the benzisoxazole scaffold is formed, it can be derivatized to include a reactive handle for coupling with a pre-formed triazole unit, or vice-versa. chim.it Another versatile method involves the [3+2] cycloaddition of in situ-generated nitrile oxides and arynes. organic-chemistry.org

Hybrids linking the thiophene (B33073) and 1,2,4-triazole rings have been investigated for their chemotherapeutic and antimicrobial properties. mdpi.commdpi.comnih.gov A prevalent synthetic route starts with a thiophene carbohydrazide, such as thiophene-2-carbohydrazide. mdpi.comnih.gov This starting material is treated with an appropriate aryl isothiocyanate, and the resulting intermediate undergoes subsequent base-catalyzed cyclization to form the 4-aryl-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. mdpi.comnih.gov The N-H proton on the triazole ring can then be substituted, for example, through a Mannich reaction with formaldehyde (B43269) and a secondary amine, to yield N-aminomethylated derivatives. mdpi.com

Table 2: Synthesis of Thiophene-Linked 1,2,4-Triazoles

| Starting Material | Reagents | Intermediate | Final Product Core | Reference |

|---|---|---|---|---|

| Thiophene-2-carbohydrazide | 1. Haloaryl isothiocyanate; 2. NaOH(aq) | N-aryl-2-(thiophene-2-carbonyl)hydrazine-1-carbothioamide | 4-Haloaryl-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | mdpi.comnih.gov |

Development of Nitrogen-Rich Triazole Compounds for Enhanced Properties and Applications

The high nitrogen content of the 1,2,4-triazole ring makes it an attractive building block for the synthesis of nitrogen-rich compounds, which are of significant interest as high-energy-density materials (HEDMs). mdpi.com These materials are sought after as alternatives to traditional energetic compounds due to their potential for higher stability and more environmentally friendly decomposition products. mdpi.com

The synthesis of these compounds often starts with nitrogen-rich precursors like 1,3-diaminoguanidine hydrochloride. mdpi.com By reacting such precursors with reagents like 2-pyrazinic acid in polyphosphoric acid, novel 1,2,4-triazole-based systems with nitrogen content between 55% and 70% (w/w) can be achieved. mdpi.com Another strategy involves creating molecules that combine different nitrogen-containing heterocycles. For instance, researchers have synthesized compounds linking 1,2,4-triazole and 1,2,3-triazole rings and further derivatized them with energetic moieties like nitro (NO₂) or azido (B1232118) (N₃) groups to create a family of energetic salts. rsc.orgrsc.org The properties of these materials, such as their heats of formation and detonation performance, can be finely tuned by altering the substituents and counter-ions. rsc.org

Future Research Directions for 3 2 Propynylsulfanyl 1h 1,2,4 Triazol 5 Ylamine and Its Analogues

Development of Novel and Sustainable Synthetic Pathways for Complex Derivatives

Future synthetic research will likely prioritize the development of environmentally benign and efficient methods for the synthesis of 3-(2-propynylsulfanyl)-1H-1,2,4-triazol-5-ylamine and its more complex analogues. The principles of green chemistry are becoming increasingly important in chemical synthesis, aiming to reduce waste, minimize energy consumption, and utilize less hazardous substances. nih.govnih.gov

Key areas for future synthetic research include:

One-Pot Multicomponent Reactions (MCRs): Investigating MCRs to construct complex triazole derivatives in a single step from simple precursors would be a significant advancement. mdpi.com This approach aligns with green chemistry principles by reducing the number of synthetic steps and purification procedures, thereby saving time, resources, and reducing waste. mdpi.com

Catalyst Development: The exploration of novel catalysts, such as magnetic nanoparticles, could offer pathways to more efficient and easily recyclable catalytic systems for triazole synthesis. mdpi.com This would be a significant improvement over traditional methods that may require harsh conditions or stoichiometric reagents.

Alternative Energy Sources: The use of alternative energy sources like microwave irradiation and ultrasound in the synthesis of triazole derivatives has shown promise for accelerating reaction times and improving yields. nih.govresearchgate.net Future work could focus on optimizing these techniques for the synthesis of propargyl-substituted triazoles.

Flow Chemistry: The application of continuous flow chemistry could enable safer, more scalable, and highly controlled production of this compound and its derivatives, particularly for applications requiring large quantities of material.

The propargyl group is particularly amenable to "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov This reaction is known for its high efficiency, selectivity, and biocompatibility, making it a powerful tool for creating a diverse library of 1,2,3-triazole-containing derivatives from the parent compound. nih.govnih.gov Future research will undoubtedly leverage this functionality for bioconjugation and material functionalization. nih.gov

Exploration of Undiscovered Biological Targets and Deeper Mechanistic Studies

While 1,2,4-triazole (B32235) derivatives are known for a wide range of biological activities, the specific biological targets of this compound are largely unexplored. nih.gov Future research should focus on identifying and validating novel biological targets to unlock its therapeutic potential.

Potential Areas of Biological Investigation:

| Therapeutic Area | Potential Targets and Rationale |

| Enzyme Inhibition | The 1,2,4-triazole scaffold is a known pharmacophore in many enzyme inhibitors. isp.edu.pk Future studies could screen this compound against a wide range of enzymes implicated in disease, such as urease (implicated in Helicobacter pylori infections) and tyrosinase (involved in pigmentation disorders). nih.govnih.gov |

| Anticancer Agents | Many 1,2,4-triazole derivatives have demonstrated anticancer activity through various mechanisms, including the inhibition of kinases and aromatase. nih.govresearchgate.net The propargyl group could also be exploited for targeted covalent inhibition of specific proteins in cancer cells. |

| Neuroprotection | Some 1,2,4-triazole derivatives have shown neuroprotective effects against ischemic brain injury. nih.gov Research into the potential of this compound to mitigate neurodegenerative processes is a promising avenue. |

| Antimicrobial Agents | The triazole nucleus is a core component of several antifungal drugs. nih.gov The unique substitution pattern of the target compound may confer activity against resistant strains of bacteria and fungi. |

Deeper mechanistic studies will be crucial to understand how these molecules interact with their biological targets at a molecular level. Techniques such as enzyme kinetics, spectroscopy, and molecular docking can elucidate the mode of inhibition and the key intermolecular interactions driving binding. nih.govresearchgate.net Understanding the structure-activity relationships (SAR) will be vital for optimizing the potency and selectivity of future analogues. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery and material science. nih.gov For this compound and its analogues, AI and ML can accelerate the design and optimization process in several ways:

Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of novel triazole derivatives, allowing researchers to prioritize the synthesis of the most promising candidates. nih.gov

De Novo Design: Generative AI models can design novel triazole structures with desired properties, exploring a vast chemical space that would be inaccessible through traditional methods.

ADMET Prediction: AI algorithms can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds, helping to identify candidates with favorable pharmacokinetic profiles early in the discovery pipeline. nih.gov

Reaction Prediction and Synthesis Planning: Machine learning models can predict the outcomes of chemical reactions and suggest optimal synthetic routes, streamlining the synthesis of complex triazole derivatives.

By leveraging these computational tools, researchers can reduce the time and cost associated with the discovery and development of new drugs and materials based on the this compound scaffold.

Applications in Advanced Material Science and Bio-Conjugation Chemistry

The unique combination of a polymerizable alkyne group and a metal-coordinating triazole ring makes this compound a promising building block for advanced materials.

Future Research in Material Science:

| Application Area | Potential Use and Rationale |

| Energetic Materials | The high nitrogen content of the triazole ring contributes to a high heat of formation, a key characteristic of energetic materials. energetic-materials.org.cn The propargyl group can be used for polymerization to create novel energetic polymers with tailored properties. nih.gov Fused triazole systems are also being investigated for high-performance and insensitive energetic materials. acs.orgresearchgate.net |

| Functional Polymers | The propargyl group can undergo polymerization or be used in click reactions to incorporate the triazole moiety into polymer backbones or as pendant groups. nih.gov This could lead to the development of polymers with enhanced thermal stability, flame retardancy, or metal-chelating properties. |

| Sensors | Triazole derivatives have been successfully employed as chemosensors for the detection of metal ions and anions. nanobioletters.comnih.gov The propargyl group can be used to anchor the molecule to surfaces or to create polymeric sensory materials. The triazole ring itself can act as a binding site for analytes. nanobioletters.commdpi.comresearchgate.net |

| Catalysis | The nitrogen atoms of the triazole ring can coordinate with metal ions, suggesting potential applications in catalysis. The propargyl group allows for the immobilization of these catalytic complexes on solid supports, facilitating catalyst recovery and reuse. |

In the realm of bioconjugation, the terminal alkyne of this compound is a prime handle for attaching this molecule to biomolecules such as proteins, peptides, and nucleic acids via CuAAC. nih.gov This opens up possibilities for developing novel bioprobes, targeted drug delivery systems, and diagnostic agents.

Q & A

Basic: What are the standard synthetic methodologies for 3-(2-Propynylsulfanyl)-1H-1,2,4-triazol-5-ylamine?

Answer:

The primary synthesis involves S-alkylation of a 1,2,4-triazole-5-thiol precursor with propargyl halides (e.g., propargyl bromide) under alkaline conditions. A typical procedure includes:

Dissolving 4-amino-5-substituted-1,2,4-triazole-3-thiol in methanol.

Adding NaOH to deprotonate the thiol group.

Introducing the propargyl halide dropwise at room temperature.

Purifying the product via recrystallization or column chromatography.

Key Reaction Conditions:

- Solvent: Methanol or ethanol.

- Base: NaOH or KOH.

- Temperature: Room temperature (20–25°C).

- Reaction Time: 4–12 hours.

Validation:

1H-NMR and 13C-NMR confirm the presence of the propargyl (-C≡CH) and triazole amine groups. Mass spectrometry validates molecular weight .

Basic: How is the molecular structure of this compound characterized crystallographically?

Answer:

X-ray crystallography is the gold standard. Key steps include:

Crystal Growth : Slow evaporation of a saturated solution (e.g., DMSO/water).

Data Collection : Using a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

Structure Solution : SHELXS or SHELXD for phase determination .

Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding analysis.

Example Crystallographic Parameters (Hypothetical):

| Parameter | Value |

|---|---|

| Space Group | P21/c |

| a (Å) | 17.817 |

| b (Å) | 5.0398 |

| c (Å) | 18.637 |

| β (°) | 113.57 |

| V (ų) | 1533.9 |

Validation:

ORTEP-3 or WinGX generates thermal ellipsoid plots to visualize bond lengths and angles .

Advanced: How can researchers resolve discrepancies in crystallographic data between similar triazole derivatives?

Answer:

Twinning Analysis : Use SHELXL’s TWIN command to model twinned crystals .

Hydrogen Bonding Comparison : Compare intermolecular interactions (e.g., N–H⋯N vs. N–H⋯S) with analogous structures like 3-benzylsulfanyl-5-pyridinyl derivatives .